



Protocol for Anhydrosafflor Yellow B Extraction from Safflower

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of **Anhydrosafflor yellow B** (ASYB), a prominent water-soluble quinochalcone C-glycoside from the petals of safflower (Carthamus tinctorius L.). ASYB is recognized for its significant antioxidative effects and potential therapeutic applications, including the inhibition of ADP-induced platelet aggregation.[1][2] The following protocols are designed to guide researchers in obtaining high-yield and high-purity ASYB for further study and development.

I. Overview of Extraction and Purification

The extraction of ASYB from safflower petals primarily involves solid-liquid extraction followed by purification steps to isolate the target compound from other pigments and impurities. The choice of extraction method can significantly impact the yield and purity of the final product. This guide details two effective methods: Water Immersion Extraction and Ultrasound-Assisted Extraction (UAE). Both methods are followed by a purification protocol using macroporous resin chromatography.

II. Quantitative Data Summary

The following tables summarize the key quantitative data from optimized extraction and purification protocols.

Table 1: Optimized Parameters for **Anhydrosafflor Yellow B** Extraction



Parameter	Water Immersion Extraction	Ultrasound-Assisted Extraction
Solvent	Water	Water
Liquid-to-Solid Ratio	22:1 (mL/g)[3][4]	16:1 (mL/g)[5][6]
Temperature	75°C[3][4]	66°C[5][6]
Extraction Time	35 minutes[3][4]	36 minutes[5][6]
Ultrasonic Power	N/A	150 W[5][6]
Maximum ASYB Yield	0.465%[3][4]	Not explicitly stated for ASYB alone, but optimized for both HSYA and ASYB.

Table 2: Optimized Parameters for Macroporous Resin Purification

Parameter	Value	
Resin Type	HPD-300[3]	
Adsorption pH	2.8[3]	
Adsorption Flow Rate	1.9 mL/min[3]	
Sample Concentration	0.06 g/mL[3]	
Desorption Eluent	74% Ethanol[3]	
Desorption Flow Rate	1.6 mL/min[3]	
Elution Volume	4.4 Bed Volumes (BV)[3]	
Purity of ASYB	Content reached 6.83% (a 2.91-fold increase)[3]	

III. Experimental Protocols

A. Protocol 1: Water Immersion Extraction

This protocol is based on the response surface methodology optimized for ASYB extraction.[3] [4]



1. Materials and Equipment:

- Dried safflower petals
- Deionized water
- · Heating magnetic stirrer or water bath
- Beaker or flask
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Rotary evaporator

2. Procedure:

- Weigh the dried safflower petals.
- Grind the petals to a fine powder to increase the surface area for extraction.
- In a beaker or flask, add the powdered safflower and deionized water in a liquid-to-solid ratio of 22:1 (mL/g).[3][4]
- Place the vessel in a water bath or on a heating magnetic stirrer and maintain the temperature at 75°C.[3][4]
- Continuously stir the mixture for 35 minutes.[3][4]
- After extraction, filter the mixture to separate the extract from the solid residue.
- Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

B. Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency and is optimized for the simultaneous extraction of Hydroxysafflor yellow A (HSYA) and ASYB.[5][6]

1. Materials and Equipment:

- · Dried safflower petals
- Deionized water
- Ultrasonic bath or probe sonicator
- Beaker or flask
- Filtration apparatus
- Rotary evaporator

2. Procedure:

Weigh and grind the dried safflower petals.



- In a beaker or flask, combine the powdered safflower with deionized water at a solvent-to-material ratio of 16:1 (mL/g).[5][6]
- Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
- Set the extraction temperature to 66°C and the ultrasonic power to 150 W.[5][6]
- Perform the ultrasonic-assisted extraction for 36 minutes.[5][6]
- After extraction, filter the mixture to separate the liquid extract.
- Concentrate the filtrate using a rotary evaporator to yield the crude extract.

C. Protocol 3: Purification by Macroporous Resin Chromatography

This protocol is designed for the purification of the crude ASYB extract obtained from either of the above methods.[3]

- 1. Materials and Equipment:
- Crude safflower extract
- HPD-300 macroporous resin[3]
- Chromatography column
- pH meter
- Peristaltic pump
- Ethanol
- Deionized water
- Hydrochloric acid or sodium hydroxide for pH adjustment
- Fraction collector

2. Procedure:

- Resin Pre-treatment: Pack the HPD-300 resin into a chromatography column and wash it sequentially with ethanol and deionized water until the effluent is neutral.
- Sample Preparation: Dissolve the crude extract in deionized water to a concentration of 0.06 g/mL and adjust the pH to 2.8 using hydrochloric acid.[3]
- Adsorption: Load the prepared sample onto the pre-treated resin column at a flow rate of 1.9 mL/min.[3]
- Washing: After loading, wash the column with deionized water to remove unbound impurities.
- Desorption (Elution): Elute the adsorbed ASYB from the resin using a 74% ethanol solution at a flow rate of 1.6 mL/min.[3]

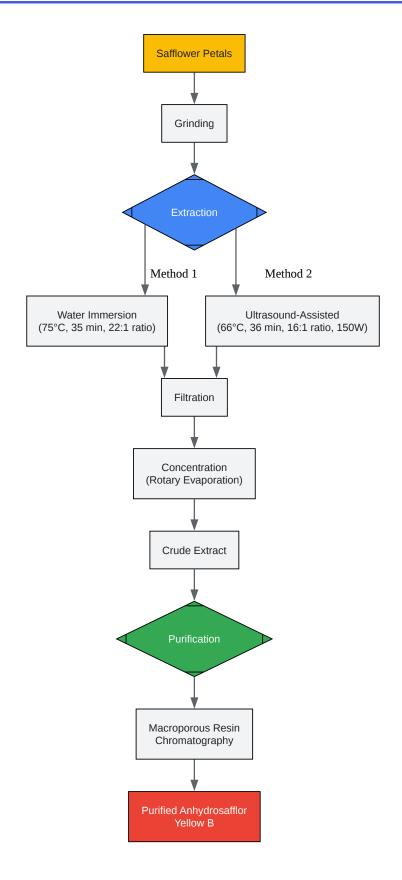


- Fraction Collection: Collect the eluate in fractions. The total elution volume should be approximately 4.4 bed volumes.[3]
- Analysis: Analyze the collected fractions for ASYB content (e.g., using HPLC) and pool the fractions with high purity.
- Solvent Removal: Remove the ethanol from the pooled fractions using a rotary evaporator to obtain the purified ASYB.

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of **Anhydrosafflor yellow B** from safflower.





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Caption: Workflow for Anhydrosafflor Yellow B Extraction and Purification.



V. Storage and Stability

Purified **Anhydrosafflor yellow B** should be stored under appropriate conditions to maintain its stability. For long-term storage (up to 6 months), it is recommended to store the compound at -80°C.[1][2] For shorter periods (up to 1 month), storage at -20°C is suitable.[1][2] The compound should be sealed and protected from moisture and light.[1] If a stock solution is prepared in water, it should be filtered through a 0.22 µm filter before use.[1]

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